3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate
Overview
Description
3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate is a useful research compound. Its molecular formula is C18H13F3N2O4 and its molecular weight is 378.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.08274139 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to "3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate", has been explored for antimicrobial activities. These derivatives have shown good to moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Fluorescent Probes for Sensing
Compounds with benzoxazole and benzothiazole structures, similar to the chemical of interest, have been used to create fluorescent probes for sensing pH and metal cations. These probes exhibit high sensitivity to pH changes and selectivity towards magnesium and zinc cations, highlighting their potential in analytical chemistry and environmental monitoring (Tanaka et al., 2001).
Chemoselective Arylation
Research on the chemoselective arylation of CF3 and chlorocarbonyl groups attached to aromatic rings, including compounds with trifluoromethylbenzoyl chloride, demonstrates the utility of these reactions in organic synthesis. This method allows for the efficient transformation of CF3 groups into diarylhydroxymethyl groups, opening avenues for novel synthetic routes (Okamoto et al., 2010).
Properties
IUPAC Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] morpholine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4/c19-13-7-10(8-14(20)16(13)21)17-12-2-1-11(9-15(12)27-22-17)26-18(24)23-3-5-25-6-4-23/h1-2,7-9H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJVAHFUXVEVTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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